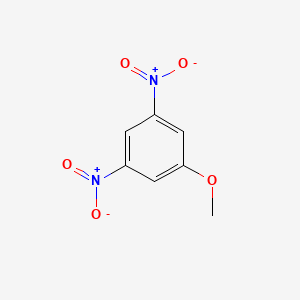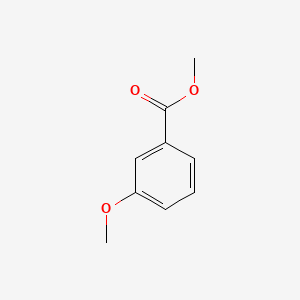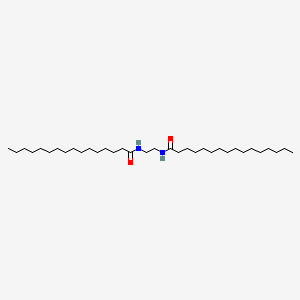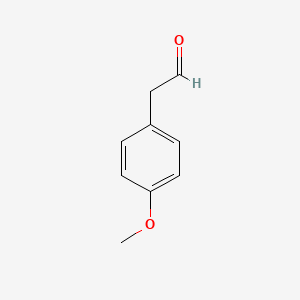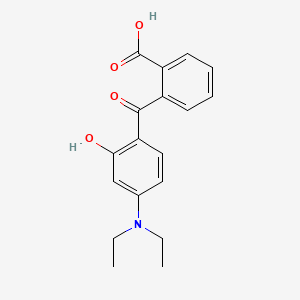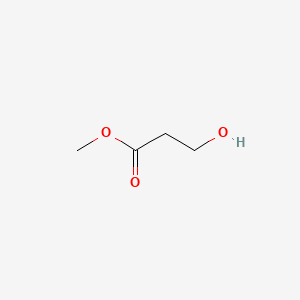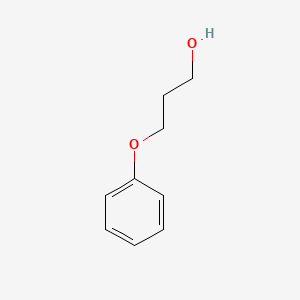
1-(2-Fluoro-4-hydroxyphenyl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-(2-Fluoro-4-hydroxyphenyl)propan-2-one” is a chemical compound with the empirical formula C9H9FO2 . It has a molecular weight of 168.16 . The compound is solid in form .
Molecular Structure Analysis
The molecular structure of “1-(2-Fluoro-4-hydroxyphenyl)propan-2-one” consists of a propiophenone backbone with a fluorine atom and a hydroxyl group attached to the phenyl ring . The exact structure can be represented by the SMILES stringO=C(CC)C1=CC=C(F)C=C1O . Physical And Chemical Properties Analysis
“1-(2-Fluoro-4-hydroxyphenyl)propan-2-one” is a solid compound . Its molecular weight is 168.16 , and its empirical formula is C9H9FO2 .Scientific Research Applications
Pharmacokinetics and Metabolism
1-(2-Fluoro-4-hydroxyphenyl)propan-2-one's pharmacokinetics and metabolism have been studied, highlighting its potential in preclinical development. For instance, one study focused on a compound, S-1, a member of potent selective androgen receptor modulators (SARMs), displaying properties like low clearance, moderate volume distribution, and extensive metabolism in rats, suggesting the compound's stability and efficacy in therapeutic applications (Wu et al., 2006).
Antitumor Activity
The compound has shown promise in antitumor applications. A study synthesized a hydrophilic prodrug of CHM-1, demonstrating rapid conversion into the parent compound post-administration and showcasing significant antitumor activity and pharmacological effects on enzymes related to tumor cells (Chou et al., 2010).
Diagnostic Imaging
In diagnostic imaging, specifically in the context of estrogen receptors, fluorine-18-labeled estrogens have been developed for positron emission tomography (PET), exhibiting high selectivity and uptake in target tissues, indicating their utility in identifying and monitoring estrogen-receptor-positive tumors (Kiesewetter et al., 1984).
Safety And Hazards
properties
IUPAC Name |
1-(2-fluoro-4-hydroxyphenyl)propan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO2/c1-6(11)4-7-2-3-8(12)5-9(7)10/h2-3,5,12H,4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNHIBHMRLBRNON-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=C(C=C(C=C1)O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Fluoro-4-hydroxyphenyl)propan-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![10-chloro-2H,3H,4H-[1,4]dioxepino[2,3-g]quinoline-9-carbonitrile](/img/structure/B1346777.png)
